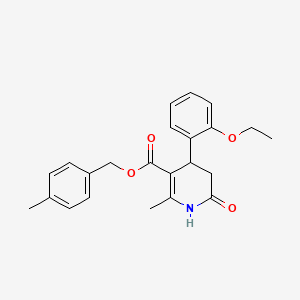
4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and anxiety.
Wirkmechanismus
4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide works by binding to the active site of GABA transaminase, preventing the enzyme from breaking down GABA. This leads to an increase in the concentration of GABA in the brain, which in turn enhances the inhibitory signaling mediated by GABA receptors. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been shown to have a range of biochemical and physiological effects related to its inhibition of GABA transaminase. These include increased GABA levels in the brain, enhanced inhibitory signaling, and potential anti-convulsant, anxiolytic, and anti-addictive effects. However, further research is needed to fully understand the mechanisms underlying these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition, which allows for precise manipulation of GABA levels in the brain. However, one limitation is that 4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide. These include:
- Further exploration of its therapeutic potential in neurological disorders, including addiction, epilepsy, and anxiety.
- Investigation of its potential effects on other neurotransmitter systems, such as dopamine and serotonin.
- Development of more soluble formulations for improved administration in lab experiments and potential clinical use.
- Exploration of its potential use as a research tool for studying the role of GABA in the brain.
In conclusion, 4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide is a synthetic compound with potential therapeutic applications in various neurological disorders. Its inhibition of GABA transaminase leads to increased levels of GABA in the brain, enhancing inhibitory signaling and potentially leading to anti-convulsant, anxiolytic, and anti-addictive effects. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, 4-(2-chloro-4-fluorobenzyl)-N-cyclopropyl-1-piperazinecarbothioamide increases the levels of GABA in the brain, leading to enhanced inhibitory signaling and potential therapeutic benefits in various neurological disorders.
Eigenschaften
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-N-cyclopropylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3S/c16-14-9-12(17)2-1-11(14)10-19-5-7-20(8-6-19)15(21)18-13-3-4-13/h1-2,9,13H,3-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIAKTZPLDUFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4665760.png)

![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4665773.png)
![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4665783.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4665788.png)
![4-(1H-1,2,3-benzotriazol-1-yl)-5-[(2-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]phthalonitrile](/img/structure/B4665796.png)
![2-[(4-fluorobenzyl)thio]-8,8-dimethyl-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4665807.png)



![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4665841.png)
![1-[(2,4-difluorophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4665844.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4665847.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4665849.png)